(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
Description
The compound (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride is a boronate ester-containing molecule featuring a methylpiperazine moiety and a pinacol-protected boronic acid group. The compound’s molecular formula is inferred to be C₁₉H₂₈BN₂O₃·HCl, with a molecular weight approximating 366.7 g/mol (derived from similar compounds in and ).
The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry for biaryl synthesis (). The methylpiperazine moiety is often associated with enhanced solubility and bioavailability, commonly leveraged in drug design for central nervous system (CNS) targets or kinase inhibitors.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3.ClH/c1-17(2)18(3,4)24-19(23-17)15-8-6-14(7-9-15)16(22)21-12-10-20(5)11-13-21;/h6-9H,10-13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFACZAHAULJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and the piperazine ring. One common synthetic route is the reaction of 4-methylpiperazine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in the industrial production process to ensure the safe handling of chemicals and waste management.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives such as 4-methylpiperazine-1-ylphenol.
Reduction: : Piperazine derivatives such as 4-methylpiperazine.
Substitution: : Substituted boronic acids and their derivatives.
Scientific Research Applications
Medicinal Chemistry
The piperazine moiety is prevalent in numerous pharmaceuticals due to its ability to interact with biological targets effectively. This compound has been explored for its potential as a drug candidate in the following areas:
- Anticancer Agents : Research indicates that derivatives of piperazine can exhibit anticancer properties by inhibiting specific protein kinases involved in tumor growth . The incorporation of the dioxaborolane group enhances the compound's ability to modulate biological pathways related to cancer progression.
- Neuropharmacology : Piperazine derivatives are known to affect neurotransmitter systems. The compound has been studied for its potential role in treating neurological disorders by modulating serotonin and dopamine receptors .
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Suzuki Coupling Reactions : The presence of the boron moiety allows for participation in Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules . This property makes it useful in synthesizing various pharmaceuticals and agrochemicals.
- Drug Development : The compound's structure facilitates modifications that can lead to the development of new therapeutic agents. Its ability to form stable complexes with transition metals makes it a candidate for catalysis in organic reactions .
Case Study 1: Anticancer Activity
In a study published by MDPI, researchers synthesized various piperazine derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that compounds containing the dioxaborolane group showed enhanced cytotoxicity compared to their counterparts without this moiety. This suggests that (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride could be a lead compound for further development as an anticancer drug .
Case Study 2: Neuropharmacological Effects
A recent investigation into piperazine-based compounds highlighted their potential in treating anxiety and depression. The study focused on the modulation of serotonin receptors and found that certain derivatives exhibited significant anxiolytic effects in animal models. This research underscores the importance of this compound as a scaffold for developing new neuroactive drugs .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Electronic Effects
Table 1: Structural Comparison of Key Analogs
- Positional Isomerism : The target compound’s boronate ester at the 4-position on the phenyl ring (vs. the 3-position in ) alters electronic distribution and steric hindrance. The 4-substitution may enhance planarity and π-π stacking in protein binding compared to the 3-substituted analog .
- Heterocyclic Variants : The thiazole-containing analog () replaces the boronate ester with a methylthiazole group , shifting pharmacological activity toward kinase or antimicrobial targets .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility
- LogP and Solubility : The target compound’s methylpiperazine group reduces LogP compared to benzylpiperazine analogs (), enhancing aqueous solubility. The methoxy analog () further improves solubility but may reduce membrane permeability .
Biological Activity
The compound (4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride (CAS No. 832114-06-4) is a synthetic organic molecule with potential pharmacological applications. Its unique structural features include a piperazine ring and a dioxaborolane moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H27BN2O3
- Molecular Weight : 330.23 g/mol
- IUPAC Name : 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine
- CAS Number : 832114-06-4
Biological Activity Overview
The biological activity of the compound has been investigated in various contexts, primarily focusing on its interactions with biological targets and its potential therapeutic applications.
1. Anticancer Activity
Research indicates that compounds containing piperazine and boron functionalities can exhibit anticancer properties. For instance:
- A study evaluated the inhibition of PD-L1 interactions by related compounds, showing significant effects on immune cell activation in vitro .
- The dioxaborolane moiety is known for its ability to enhance the selectivity and potency of anticancer agents by modulating cellular signaling pathways.
2. Enzyme Inhibition
The compound has been analyzed for its potential as an enzyme inhibitor:
- In a study on similar piperazine derivatives, compounds showed strong inhibition against acetylcholinesterase (AChE) and urease . The presence of the piperazine ring is often linked to enhanced enzyme inhibitory activity.
3. Antibacterial Activity
The antibacterial efficacy of related compounds has also been documented:
- Compounds with similar structural motifs demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may possess similar antibacterial properties.
Research Findings and Case Studies
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable pharmacokinetic properties for similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
